6-morpholino-N2-phenyl-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
Description
6-Morpholino-N2-phenyl-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine (hereafter referred to as Compound A) is a 1,3,5-triazine derivative featuring a morpholino group at position 6, a phenyl group at position N2, and a 3-(trifluoromethyl)phenyl group at position N2. Its molecular formula is C20H19F3N6O, with a molecular weight of 416.407 g/mol . The trifluoromethyl (-CF3) group confers strong electron-withdrawing properties, while the morpholino substituent enhances solubility in polar solvents.
Properties
IUPAC Name |
6-morpholin-4-yl-4-N-phenyl-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c21-20(22,23)14-5-4-8-16(13-14)25-18-26-17(24-15-6-2-1-3-7-15)27-19(28-18)29-9-11-30-12-10-29/h1-8,13H,9-12H2,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXYPXHBQKQRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N2-phenyl-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved by the cyclization of appropriate precursors under controlled conditions.
Introduction of the morpholino group: This step involves the substitution reaction where a morpholine molecule is introduced to the triazine ring.
Attachment of the phenyl and trifluoromethyl-phenyl groups: These groups are introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N2-phenyl-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups to the triazine ring.
Scientific Research Applications
6-morpholino-N2-phenyl-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-morpholino-N2-phenyl-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features
Compound A is compared to five structurally related 1,3,5-triazine derivatives (Table 1):
Table 1: Structural Comparison of Compound A and Analogues
Physicochemical Properties
- Electron Effects :
- Compound A’s CF3 group is strongly electron-withdrawing, which may enhance stability in electrophilic environments compared to electron-donating groups (e.g., methoxy in Compound C) .
- Chloro substituents in Compounds B and D facilitate nucleophilic substitution reactions, making them intermediates for further functionalization .
- Solubility: Morpholino groups (Compounds A, B, C, D) improve solubility in polar solvents like THF or water, whereas Compound E’s lack of morpholino may limit this property .
Application-Oriented Comparisons
Pharmaceutical Potential
Materials Science
- Compound E : Demonstrated interaction with graphene via π-π stacking and hydrogen bonding, highlighting triazines’ utility in surface modification . Compound A’s CF3 group could alter adsorption kinetics due to steric and electronic effects.
Biological Activity
6-Morpholino-N2-phenyl-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 446.4 g/mol. Its structural features include a triazine ring and morpholino group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21F3N6O2 |
| Molecular Weight | 446.4 g/mol |
| CAS Number | 898648-12-9 |
Anticancer Properties
Research has indicated that derivatives of triazine compounds exhibit notable cytotoxicity against various cancer cell lines. A study evaluating the compound's efficacy against HCT-116 colorectal cancer cells demonstrated significant antiproliferative effects. The compound exhibited an IC50 value that suggests it effectively inhibits cell proliferation.
Table 1: Cytotoxic Activity Against HCT-116 Cell Line
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Cabozantinib | 16.350 ± 0.86 |
| Compound 3c | 1.184 ± 0.06 |
| Compound 3e | 3.403 ± 0.18 |
The compound's mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Inhibition of tyrosine kinases such as VEGFR-2 and c-Met has been observed in related studies, suggesting a potential pathway through which this compound exerts its effects .
The biological activity of the compound is largely attributed to its ability to inhibit specific kinases involved in tumor growth and angiogenesis. The dual inhibition of VEGFR-2 and c-Met has been linked to the compound's antiproliferative effects.
Table 2: Inhibition Activity Against Tyrosine Kinases
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 3c | VEGFR-2 | 51 |
| Compound 3e | c-Met | 48 |
Case Studies
In a recent study focused on the synthesis and evaluation of triazine derivatives, the compound was shown to induce apoptosis in cancer cells through cell cycle arrest mechanisms. The Annexin V-FITC/PI staining method indicated that treatment with the compound resulted in significant G0/G1 phase arrest in HCT-116 cells .
Case Study Example:
A comparative analysis was conducted using cabozantinib as a reference standard. The results indicated that the new derivatives exhibited superior cytotoxicity compared to cabozantinib, particularly highlighting the effectiveness of compounds with specific substituents on the triazine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
